(3S,4S)-2-(hydroxymethyl)-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-3,4,5-triol;bromide;hydrobromide
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Overview
Description
Nicotine N-D-Glucoside Bromide Hydrobromide is a glucoside derivative of nicotine. It is a complex compound with the molecular formula C16H25N2O5.HBr.Br and a molecular weight of 486.196 . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of Nicotine N-D-Glucoside Bromide Hydrobromide involves the glucosylation of nicotine. The reaction typically requires a glucosyl donor and a catalyst under controlled conditions. .
Chemical Reactions Analysis
Nicotine N-D-Glucoside Bromide Hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Halogenation and other substitution reactions can occur under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield nicotine N-oxide derivatives , while reduction could produce reduced nicotine glucosides .
Scientific Research Applications
Nicotine N-D-Glucoside Bromide Hydrobromide is used extensively in scientific research, particularly in the fields of:
Chemistry: It serves as a reference material for studying glucoside derivatives of alkaloids.
Biology: Researchers use it to investigate the metabolic pathways of nicotine and its derivatives.
Medicine: It helps in understanding the pharmacokinetics and pharmacodynamics of nicotine-related compounds.
Industry: It is used in the development of analytical methods for detecting nicotine and its metabolites.
Mechanism of Action
The mechanism of action of Nicotine N-D-Glucoside Bromide Hydrobromide involves its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are found in the central and peripheral nervous systems. The compound binds to these receptors, leading to the activation of various signaling pathways, including the release of neurotransmitters such as dopamine and acetylcholine .
Comparison with Similar Compounds
Nicotine N-D-Glucoside Bromide Hydrobromide is unique due to its glucoside structure, which differentiates it from other nicotine derivatives. Similar compounds include:
- Nicotine N-oxide
- Nicotine sulfate
- Nicotine polacrilex
These compounds share some pharmacological properties with Nicotine N-D-Glucoside Bromide Hydrobromide but differ in their chemical structures and specific applications .
Properties
Molecular Formula |
C16H26Br2N2O5 |
---|---|
Molecular Weight |
486.2 g/mol |
IUPAC Name |
(3S,4S)-2-(hydroxymethyl)-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-3,4,5-triol;bromide;hydrobromide |
InChI |
InChI=1S/C16H25N2O5.2BrH/c1-17-6-3-5-11(17)10-4-2-7-18(8-10)16-15(22)14(21)13(20)12(9-19)23-16;;/h2,4,7-8,11-16,19-22H,3,5-6,9H2,1H3;2*1H/q+1;;/p-1/t11?,12?,13-,14+,15?,16?;;/m1../s1 |
InChI Key |
YXGGZCUQRMRPED-CMBGKVADSA-M |
Isomeric SMILES |
CN1CCCC1C2=C[N+](=CC=C2)C3C([C@H]([C@@H](C(O3)CO)O)O)O.Br.[Br-] |
Canonical SMILES |
CN1CCCC1C2=C[N+](=CC=C2)C3C(C(C(C(O3)CO)O)O)O.Br.[Br-] |
Origin of Product |
United States |
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